molecular formula C17H20FN3OS B2423171 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1049417-63-1

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2423171
CAS No.: 1049417-63-1
M. Wt: 333.43
InChI Key: PGNUNSCURUVSTQ-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry and neuropharmacology research, designed by integrating two privileged pharmacophores. The molecule features a thiophene-2-carboxamide moiety linked via an ethyl chain to a 1-(2-fluorophenyl)piperazine group. The thiophene ring is a versatile scaffold in drug discovery, known for its presence in various bioactive molecules and its ability to enhance drug-receptor interactions . The inclusion of a fluorine atom on the phenyl ring is a common strategy in lead optimization to influence the compound's electronic properties, metabolic stability, and binding affinity. The piperazine ring is a frequently employed structural component in bioactive compounds, particularly those targeting the central nervous system (CNS). N-Arylpiperazine derivatives are recognized for their high affinity and activity toward key neurotransmitter receptors in the brain, especially serotonergic and dopaminergic systems . This makes compounds with this architecture valuable tools for investigating receptors such as 5-HT1A and D2, which are implicated in a range of psychiatric and neurodegenerative disorders. Consequently, this compound serves as a crucial chemical probe for academic and industrial researchers exploring new therapeutic avenues for conditions such as depression, anxiety, and schizophrenia. Its primary research applications include investigations into structure-activity relationships (SAR) for receptor binding, studies on signal transduction mechanisms, and as a precursor in the synthesis of more complex molecules for high-throughput screening campaigns. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c18-14-4-1-2-5-15(14)21-11-9-20(10-12-21)8-7-19-17(22)16-6-3-13-23-16/h1-6,13H,7-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNUNSCURUVSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-fluorophenylamine with ethylene oxide to form 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with piperazine to form 1-(2-fluorophenyl)piperazine.

    Coupling with Thiophene-2-carboxylic Acid: The 1-(2-fluorophenyl)piperazine is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced derivatives of the carboxamide group.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

Pain Modulation

Research indicates that this compound may act as a modulator of the P2X3 receptor, which is implicated in pain pathways. Compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide have demonstrated analgesic effects in animal models. A study found that certain piperazine derivatives exhibited significant pain relief, suggesting that this compound could be developed for pain management therapies.

Anticancer Activity

In vitro studies have assessed the anticancer potential of related compounds. For instance, derivatives with similar structural features were evaluated against various cancer cell lines, including human colon cancer (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7). The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, suggesting favorable interactions with proteins involved in cancer pathways and pain signaling. The presence of the thiophene ring enhances binding affinity due to π-stacking interactions with aromatic residues in target proteins.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the piperazine and thiophene components significantly influence biological activity:

  • Piperazine Substituents : The introduction of halogen atoms (like fluorine) at specific positions on the phenyl ring enhances anticancer activity.
  • Thiophene Modifications : Variations in the thiophene structure can alter pharmacokinetic properties and receptor binding profiles.

Analgesic Efficacy

A series of piperazine derivatives were tested for their analgesic properties. In one study, compounds with a similar scaffold exhibited significant pain relief in rodent models, supporting further investigation into this compound for pain management applications.

Anticancer Screening

In a comparative study, several derivatives were tested against HCT116 cells. Those with similar piperazine structures had IC50 values significantly lower than 50 µM, indicating potential for further development as anticancer agents.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationFindingsReferences
Pain ModulationModulates P2X3 receptor; shows analgesic effects in animal models
Anticancer ActivityExhibits cytotoxicity against HCT116 and RAW 264.7 cell lines
Molecular DockingFavorable binding interactions with cancer-related proteins

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)piperazine: A precursor in the synthesis of the target compound, known for its interaction with serotonin receptors.

    Thiophene-2-carboxamide: A structural component of the target compound, used in various synthetic applications.

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combined structural features of a fluorophenyl group, piperazine ring, and thiophene-2-carboxamide moiety. This unique combination allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry and pharmacology research.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Thiophene ring : A five-membered aromatic ring containing sulfur, which is known for its diverse biological activities.
  • Piperazine moiety : A six-membered ring containing two nitrogen atoms, often associated with pharmacological activity.
  • Fluorinated phenyl group : The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the compound.

The molecular formula of this compound is C16H20FN3O2SC_{16}H_{20}FN_3O_2S, with a molecular weight of approximately 369.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. Preliminary studies indicate that it may act as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , which play a crucial role in nucleoside uptake and adenosine signaling pathways . The inhibition of ENTs can lead to altered cellular responses in various pathological conditions, including cancer and neurological disorders.

Targeting Neurotransmitter Systems

Research has shown that compounds containing piperazine rings often exhibit activity at serotonin and dopamine receptors. The specific interactions of this compound with these receptors could provide insights into its potential use in treating psychiatric disorders or neurodegenerative diseases .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of thiophene derivatives, including this compound. For example, compounds with similar structures have demonstrated significant activity against various cancer cell lines, indicating potential anticancer properties .

Compound Cell Line IC50 (nM) Activity
This compoundCCRF-CEM (Leukemia)10Cytotoxic
Similar Thiophene DerivativeHeLa (Cervical Cancer)50Cytotoxic

Case Studies

  • Anticancer Activity : One study explored the efficacy of thiophene derivatives in inhibiting cell proliferation in leukemia models. This compound showed promising results with an IC50 value as low as 10 nM against the CCRF-CEM cell line, suggesting strong cytotoxic effects .
  • Neuropharmacological Effects : Another investigation focused on the compound's interaction with serotonin receptors, revealing that it could modulate serotonin signaling pathways, which are critical in mood regulation and anxiety disorders .

Q & A

Q. Table 1. Comparative Binding Affinity of Piperazine Derivatives

Compound5-HT1A_{1A} Ki_i (nM)D3_3 IC50_{50} (nM)Metabolic Stability (t1/2_{1/2}, h)
Target Compound2.3 ± 0.415 ± 21.2 (Liver microsomes)
18F-Mefway (Reference)1.8 ± 0.3N/A3.5 (Plasma)
4-Phenylpiperazine Analogue8.7 ± 1.1120 ± 150.8 (Liver microsomes)
Sources:

Key Research Gaps

  • In Vivo PET Imaging : Limited data exist on brain penetration and target engagement in non-human primates.
  • Off-Target Effects : Further profiling against adrenergic and histamine receptors is needed to assess therapeutic safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.